Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate
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Overview
Description
Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate is a chemical compound with the molecular formula C16H20N2O5 It is known for its unique structure, which includes an oxazolidinone ring and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazolidinone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(2,4-dioxo-5-phenyloxazolidin-3-yl)ethyl)carbamate
- Tert-butyl (2,4-dioxo-5-phenyl-1,3-oxazolidin-3-yl)acetate
Uniqueness
Tert-butyl (2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)carbamate is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
tert-butyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-14(20)17-12(11-7-5-4-6-8-11)9-18-13(19)10-22-15(18)21/h4-8,12H,9-10H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSPGNGKZZCTEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C(=O)COC1=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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